molecular formula C16H18O6 B12340454 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid

2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid

Cat. No.: B12340454
M. Wt: 306.31 g/mol
InChI Key: DWJMMCFFPFAVRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is a polycyclic aromatic hydrocarbon derivative. This compound is characterized by its unique structure, which includes multiple methoxy groups and a hydroxy group attached to a naphthalene ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid typically involves multi-step organic reactions. One common synthetic route starts with the methylation of naphthalene derivatives, followed by hydroxylation and methoxylation reactions.

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety .

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carboxylic acid group yields an alcohol .

Scientific Research Applications

2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its biological activity by facilitating binding to target proteins and enzymes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties. Its combination of hydroxy, methoxy, and acetic acid groups makes it a versatile compound for various applications .

Properties

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

2-(1-hydroxy-5,7,8-trimethoxy-3-methylnaphthalen-2-yl)acetic acid

InChI

InChI=1S/C16H18O6/c1-8-5-10-11(20-2)7-12(21-3)16(22-4)14(10)15(19)9(8)6-13(17)18/h5,7,19H,6H2,1-4H3,(H,17,18)

InChI Key

DWJMMCFFPFAVRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1CC(=O)O)O)C(=C(C=C2OC)OC)OC

Origin of Product

United States

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